molecular formula C14H18N2O4 B6662194 6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid

6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B6662194
M. Wt: 278.30 g/mol
InChI Key: XJIBZRXRQUDOCV-UHFFFAOYSA-N
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Description

6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[25]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxazole ring through the cyclodehydration of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The spirocyclic structure is then introduced via a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance reaction efficiency and safety. The use of automated reactors and in-line purification methods can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or O₂ gas.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(5-Methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[2-(5-methyl-1,2-oxazol-3-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-6-10(15-20-9)7-12(17)16-4-2-14(3-5-16)8-11(14)13(18)19/h6,11H,2-5,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIBZRXRQUDOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)N2CCC3(CC2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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